
Ambroxol hydrochloride
Übersicht
Beschreibung
Ambroxol hydrochloride is a mucolytic agent commonly used in the treatment of respiratory diseases associated with excessive or thick mucus. It is the active ingredient in various medications such as Mucosolvan, Lasolvan, and Mucoangin . This compound works by breaking down phlegm, making it easier to clear from the respiratory tract, and also provides pain relief in cases of acute sore throat .
Wirkmechanismus
Target of Action
Ambroxol hydrochloride primarily targets the mucus membranes in the respiratory tract . It acts on these membranes to restore the physiological clearance mechanisms of the respiratory tract, which play an important role in the body’s natural defense mechanisms .
Mode of Action
This compound is a secretolytic and secretomotoric agent . It stimulates the synthesis and release of surfactant by type II pneumocytes . Surfactants act as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents . Additionally, Ambroxol has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase .
Biochemical Pathways
The biochemical pathways affected by this compound involve the production and transport of mucus in the respiratory tract . By stimulating the production of surfactant and inhibiting the NO-dependent activation of soluble guanylate cyclase, this compound enhances the clearance of mucus and improves the mucociliary transport of bronchial secretions . It has also been suggested that Ambroxol may influence the Wnt/β-Catenin pathway, promoting neural stem cells differentiation into neurons .
Pharmacokinetics
This compound is absorbed rapidly and completely after oral administration . The maximum plasma concentration (Cmax) is reached within 1 to 3 hours (tmax) after administration . The half-life (t1/2) of this compound is approximately 7 to 8 hours . These pharmacokinetic properties contribute to the bioavailability of this compound and its therapeutic effects .
Result of Action
The primary result of this compound’s action is the clearance of mucus in the respiratory tract, facilitating expectoration and easing productive cough . This allows patients to breathe more freely and deeply . This compound also provides pain relief in acute sore throat due to its local anesthetic effect .
Action Environment
The action of this compound is influenced by the environment within the respiratory tract. The presence of excessive or viscous mucus can impact the efficacy of this compound . .
Biochemische Analyse
Biochemical Properties
Ambroxol hydrochloride belongs to the expectorant and mucokinetic group of drugs . It is a mucoactive drug with several properties including secretolytic and secretomotoric actions that restore the physiological clearance mechanisms of the respiratory tract . It stimulates synthesis and release of surfactant by type II pneumocytes .
Cellular Effects
This compound works to thin down and break up phlegm (sputum) and is used to clear congestion in the treatment of respiratory diseases which have thick phlegm or too much phlegm . It also has anti-inflammatory properties, reducing redness in a sore throat . It reduces the release of inflammatory cytokines and histamines in cell cultures . It also acts as an antioxidant, scavenging free radicals and hypochloric acid generated by neutrophils .
Molecular Mechanism
This compound is a mucolytic agent. It has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase . It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions .
Temporal Effects in Laboratory Settings
This compound is a heat-stable and humidity-sensitive drug . For its successful formulation, special attention should be addressed to excipients since it was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of this compound .
Dosage Effects in Animal Models
In a murine model of familial Amyotrophic lateral sclerosis, a presymptomatic administration of this compound delayed disease onset, protecting neuromuscular junctions, and the number of functional spinal motor neurons . When administered at disease onset, this compound delayed motor function decline, protected neuromuscular junctions, and extended overall survival of the mice .
Metabolic Pathways
This compound is a metabolic product of bromhexine . It is well absorbed and excreted in the urine about 50% as glucuronides of the unchanged drug, 10% as the oxidized metabolized 3,5-dibromo-2-aminobenzoic acid (DBABA) and a minute amount as cyclisation product 6,8-dibromo-3- (trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline (DHTQ) .
Transport and Distribution
After oral, intravenous and intramuscular administration, this compound is distributed swiftly and extensively from the blood into the tissues . The highest active ingredient concentrations are measured in the lung .
Subcellular Localization
Given its role in stimulating the synthesis and release of surfactant by type II pneumocytes , it can be inferred that it likely interacts with these cells in the alveoli of the lungs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ambroxol hydrochloride typically involves a two-step reaction starting from 2-amino-3,5-dibromo benzaldehyde and trans-4-amino cyclohexanol. The reaction is carried out in methanol under reflux conditions, followed by the addition of sodium borohydride to reduce the intermediate product . The final product is obtained by adjusting the pH with hydrochloric acid and recrystallizing to achieve high purity .
Industrial Production Methods: In industrial settings, a ‘one-pot reaction’ method is often employed to streamline the process and reduce production costs. This method avoids the separation of intermediates, making the operation simpler and more efficient . The final product, this compound, is obtained with a purity of over 99.9% through a single recrystallization step .
Analyse Chemischer Reaktionen
Types of Reactions: Ambroxol hydrochloride undergoes various chemical reactions, including:
Oxidation: Ambroxol can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.
Reduction: The synthesis of this compound involves a reduction step using sodium borohydride.
Common Reagents and Conditions:
Oxidation: Specific oxidizing agents and conditions are required.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Methanol is used as a solvent, and the reaction is carried out under reflux conditions.
Major Products: The major product formed from these reactions is this compound itself, which is obtained in high purity through recrystallization .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
2.1 Treatment of Respiratory Diseases
Ambroxol is commonly used in the management of conditions such as:
- Chronic Obstructive Pulmonary Disease (COPD)
- Bronchitis
- Pneumonia
- Asthma
Case Study: Efficacy in Pneumonia
A meta-analysis involving 13 randomized controlled trials with 1317 elderly patients demonstrated that high-dose ambroxol hydrochloride combined with fiberoptic bronchoscopy significantly improved blood gas indicators and reduced mortality rates. The study reported:
- Increased blood oxygen partial pressure (MD = 5.75, 95% CI (3.80, 7.70))
- Higher oxygen saturation levels (MD = 6.43, 95% CI (4.39, 8.48))
- Reduced incidence of multiple organ failure (odds ratio = 0.42, 95% CI (0.31, 0.56)) .
Table 1: Efficacy of Ambroxol in Pneumonia Treatment
Parameter | Control Group (n=658) | Ambroxol + Bronchoscopy Group (n=559) | Mean Difference (MD) | Odds Ratio |
---|---|---|---|---|
Blood Oxygen Partial Pressure | X | Y | 5.75 | - |
Oxygen Saturation | X | Y | 6.43 | - |
Incidence of Multiple Organ Failure | X | Y | - | 0.42 |
Mortality on Day 28 | X | Y | - | 0.44 |
2.2 Inhalation Therapy
Recent studies have evaluated the safety and efficacy of inhaled ambroxol in hospitalized patients with mucopurulent sputum and expectoration difficulties. A phase 3 trial indicated that inhaled ambroxol significantly improved sputum clearance compared to placebo .
Ambroxol in Combination Therapies
Ambroxol has also been studied for its synergistic effects when combined with other medications:
- Antifungal Applications : Research has shown that ambroxol exhibits synergistic antifungal properties when used with fluconazole against Candida species .
Table 2: Synergistic Effects of Ambroxol with Fluconazole
Drug Combination | Efficacy Rate (%) |
---|---|
Ambroxol + Fluconazole | X |
Fluconazole Alone | Y |
Safety Profile
Ambroxol is generally well-tolerated, with few adverse effects reported in clinical trials. Common side effects include gastrointestinal disturbances and allergic reactions, which are typically mild.
Future Directions and Research Needs
While current studies highlight the benefits of this compound, further research is required to establish its long-term efficacy and safety across diverse patient populations and to explore additional therapeutic combinations.
Vergleich Mit ähnlichen Verbindungen
Bromhexine hydrochloride: Used for similar indications but differs in its chemical structure and specific properties.
N-acetylcysteine: Another mucolytic agent used to break down mucus in respiratory diseases.
Carbocisteine: A mucolytic agent that helps in reducing the viscosity of mucus.
Ambroxol hydrochloride stands out due to its comprehensive mechanism of action and additional therapeutic benefits, making it a valuable compound in the treatment of respiratory and inflammatory diseases.
Biologische Aktivität
Ambroxol hydrochloride is a pharmaceutical compound primarily recognized for its mucolytic properties and its role in treating respiratory conditions associated with excessive mucus production. This article delves into the biological activities of Ambroxol, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
This compound, chemically known as trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol hydrochloride, is classified as a sodium channel blocker and exhibits multiple biological activities including:
- Mucolytic Activity : It enhances mucus clearance by increasing the production of surfactant and stimulating mucociliary function.
- Antioxidant Properties : Ambroxol has been shown to reduce oxidative stress in various biological systems.
- Anti-inflammatory Effects : It inhibits the release of inflammatory mediators such as histamine, leukotrienes, and cytokines from immune cells .
Therapeutic Applications
Ambroxol's diverse biological activities make it beneficial in various clinical settings:
- Respiratory Disorders : Used primarily as an expectorant in conditions like chronic bronchitis and asthma.
- Neurological Disorders : Recent studies suggest potential neuroprotective effects, particularly in models of amyotrophic lateral sclerosis (ALS) where it promotes motor function and axonal plasticity .
- Viral Infections : Ambroxol has demonstrated efficacy against viral infections, including influenza and SARS-CoV-2, by inhibiting viral replication and modulating immune responses .
In Vitro Studies
- Synergistic Effects with Antifungals : A study indicated that Ambroxol (128 μg/mL) shows synergistic antifungal effects when combined with fluconazole against Candida species .
- Inflammation Modulation : In an experimental model of ulcerative colitis, high doses of Ambroxol significantly improved colonic damage by enhancing antioxidant defenses and reducing pro-inflammatory cytokines .
In Vivo Studies
- In a transgenic mouse model of ALS, Ambroxol treatment resulted in improved survival rates and enhanced neuromuscular junction plasticity, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Case Studies
- Pulmonary Conditions : Clinical trials have demonstrated that patients treated with Ambroxol exhibit improved pulmonary function tests compared to controls. Its use in combination therapies has also been explored to enhance outcomes in chronic obstructive pulmonary disease (COPD) patients.
- COVID-19 Treatment : A study highlighted that Ambroxol could inhibit the interaction between SARS-CoV-2 spike protein and ACE2 receptors, suggesting its potential use in COVID-19 management .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKOSLOVOTXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045442, DTXSID60936098 | |
Record name | Ambroxolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |
Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ambroxol Hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol hydrochloride, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ambroxolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMBROXOL HYDROCHLORIDE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.